Physicochemical and Structural Differentiation: Comparison of 5-Pyridin-4-yl vs. 5-Phenyl and 5-Methyl 1,2,4-Oxadiazole-3-Carboxylic Acid Analogs
The 4-pyridinyl substituent in CAS 1086380-39-3 confers distinct physicochemical and electronic properties compared to its phenyl and methyl counterparts. The nitrogen atom in the pyridine ring acts as an additional hydrogen bond acceptor, alters the compound's lipophilicity, and provides a basic center that can be protonated under physiological conditions, unlike the unsubstituted phenyl ring (5-phenyl-1,2,4-oxadiazole-3-carboxylic acid, CAS 37937-62-5) or the small, hydrophobic methyl group (5-methyl-1,2,4-oxadiazole-3-carboxylic acid, CAS 19703-92-5). These differences are fundamental and will directly impact solubility, permeability, and target binding .
| Evidence Dimension | Molecular Property Comparison (Calculated) |
|---|---|
| Target Compound Data | Molecular Weight: 191.14 g/mol; Formula: C₈H₅N₃O₃; Contains 1 H-bond donor, 6 H-bond acceptors. The pyridine nitrogen is a key structural differentiator . |
| Comparator Or Baseline | 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 37937-62-5): MW 190.16 g/mol; Formula: C₉H₆N₂O₃; Contains 1 H-bond donor, 4 H-bond acceptors. / 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 19703-92-5): MW 128.09 g/mol; Formula: C₄H₄N₂O₃. |
| Quantified Difference | The target compound has a unique H-bond acceptor count of 6, compared to 4 for the phenyl analog, due to the pyridine nitrogen and oxadiazole oxygens. This increases its polar surface area and water solubility relative to the phenyl derivative, while offering greater synthetic versatility than the methyl analog. |
| Conditions | Predicted molecular properties based on chemical structure. |
Why This Matters
The presence of the 4-pyridinyl group offers a distinct set of physicochemical and electronic properties, making it a privileged scaffold for exploring chemical space where hydrogen-bonding, polarity, and potential ionic interactions are required.
